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Compound of Interest

Compound Name: 7-Aminoheptanoic acid

Cat. No.: B556480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 7-
Aminoheptanoic acid (CAS No. 929-17-9), a seven-carbon straight-chain amino acid. The

document details experimental methodologies for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the core

data in a structured format to facilitate research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 7-
Aminoheptanoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 7-Aminoheptanoic acid is characterized by signals corresponding to

the protons of the methylene groups in the aliphatic chain and the amine and carboxylic acid

protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino

and carboxyl groups.

Table 1: ¹H NMR Spectroscopic Data for 7-Aminoheptanoic Acid
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Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 (-CH₂-COOH) ~2.21 Triplet ~7.4

H-7 (-CH₂-NH₂) ~2.69 Triplet ~7.2

H-3, H-6 ~1.54 Multiplet -

H-4, H-5 ~1.31 Multiplet -

-NH₂ Variable Broad Singlet -

-COOH Variable Broad Singlet -

Note: Data is based

on typical values for

similar structures and

may vary based on

solvent and

experimental

conditions. Protons of

the amine and

carboxylic acid groups

are exchangeable and

may not always be

observed.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the 7-
Aminoheptanoic acid molecule. The chemical shifts are indicative of the carbon's

hybridization and its proximity to electronegative atoms.

Table 2: ¹³C NMR Spectroscopic Data for 7-Aminoheptanoic Acid (Predicted)[1]
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Assignment Chemical Shift (δ, ppm)

C-1 (-COOH) 181.56

C-2 38.32

C-3 30.01

C-4 27.91

C-5 27.88

C-6 34.13

C-7 (-CH₂-NH₂) 43.41

Source: Human Metabolome Database (HMDB).

Data is predicted and recorded in D₂O at 200

MHz.[1]

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of amino acids like 7-Aminoheptanoic acid is as

follows:

Sample Preparation: Dissolve 10-50 mg of 7-Aminoheptanoic acid in 0.5-0.7 mL of a

suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-

d₆). The choice of solvent is crucial as amino acids have limited solubility in many common

NMR solvents like chloroform-d (CDCl₃).

pH Adjustment: The chemical shifts of the protons and carbons near the amino and carboxyl

groups are pH-dependent. Adjust the pD (the pH equivalent in D₂O) to a desired value (e.g.,

neutral pD of ~7.0-7.4) using dilute DCl or NaOD for standardized results.

Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid

sodium salt (TSP) for D₂O, is added for accurate chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the prepared sample to a 5 mm NMR tube. Acquire the spectra on

a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR: A standard 1D proton pulse program is used. Key parameters include a

spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-5 seconds.

For ¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain singlets

for each carbon. A larger spectral width (~200 ppm) is required. Due to the low natural

abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 7-
Aminoheptanoic acid will show characteristic absorption bands for the carboxylic acid and

primary amine functional groups, as well as the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands for 7-Aminoheptanoic Acid
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Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibration Mode

3400-3250 Medium N-H Stretch

3300-2500 Broad
O-H (of carboxylic

acid)
Stretch

3000-2850 Medium C-H (aliphatic) Stretch

~1710 Strong
C=O (of carboxylic

acid)
Stretch

1650-1580 Medium N-H Bend

1470-1450 Medium C-H Bend

1320-1000 Strong C-O Stretch

950-910 Medium O-H Bend

Note: These are

typical ranges and the

exact peak positions

can vary. The solid-

state spectrum of

amino acids often

shows broad

absorptions due to

zwitterionic character

and hydrogen

bonding.

Experimental Protocol for IR Spectroscopy
For a solid sample like 7-Aminoheptanoic acid, the following protocol using a Potassium

Bromide (KBr) pellet is common:

Sample Preparation: Grind a small amount (1-2 mg) of dry 7-Aminoheptanoic acid with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several

tons) to form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the

empty sample compartment or a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and elemental composition of a

compound, and its fragmentation pattern can aid in structure elucidation.

Mass Spectrometry Data
The mass spectrum of 7-Aminoheptanoic acid will show a molecular ion peak (or a

protonated/deprotonated molecular ion peak depending on the ionization method) and various

fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 7-Aminoheptanoic Acid Adducts

Adduct m/z

[M+H]⁺ 146.11756

[M+Na]⁺ 168.09950

[M-H]⁻ 144.10300

[M+NH₄]⁺ 163.14410

[M+H-H₂O]⁺ 128.10754

Source: PubChemLite. These are predicted

values.

Common fragmentation pathways for amino acids in mass spectrometry include the loss of

water (H₂O), ammonia (NH₃), and the carboxyl group (as COOH or CO₂).
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Experimental Protocol for Mass Spectrometry
A typical protocol for the analysis of 7-Aminoheptanoic acid using Electrospray Ionization

(ESI) coupled with a mass analyzer is as follows:

Sample Preparation: Prepare a dilute solution of 7-Aminoheptanoic acid (e.g., 1-10 µg/mL)

in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often

with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for

negative ion mode) to promote ionization.

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass

spectrometer via direct infusion using a syringe pump or through a liquid chromatography

(LC) system. In the ESI source, a high voltage is applied to the solution, creating a fine spray

of charged droplets.

Desolvation: The charged droplets are passed through a heated capillary, where the solvent

evaporates, leading to the formation of gas-phase ions of the analyte.

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. For structural information, tandem mass spectrometry (MS/MS) can be

performed, where a specific precursor ion is selected, fragmented, and the resulting product

ions are analyzed.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 7-
Aminoheptanoic acid, from sample handling to data interpretation.
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General Workflow for Spectroscopic Analysis of 7-Aminoheptanoic Acid
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Caption: Workflow for the spectroscopic analysis of 7-Aminoheptanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 7-Aminoheptanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556480#spectroscopic-data-of-7-aminoheptanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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